2-{[(Benzyloxy)carbonyl]amino}phenyl acetate
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}phenyl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}phenyl acetate typically involves the reaction of benzyloxycarbonyl chloride with 2-aminophenyl acetate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Benzyloxycarbonylamino benzoic acid
Reduction: 2-{[(Benzyloxy)carbonyl]amino}phenyl alcohol
Substitution: Various substituted phenyl acetates
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to undergo selective reactions without interference from other functional groups. The acetate moiety can be hydrolyzed to release the active compound, which then exerts its effects through binding to its target.
Comparison with Similar Compounds
Similar Compounds
- Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate
- Ethyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate
- Benzyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}phenyl acetate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both benzyloxycarbonyl and acetate groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
5211-52-9 |
---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
[2-(phenylmethoxycarbonylamino)phenyl] acetate |
InChI |
InChI=1S/C16H15NO4/c1-12(18)21-15-10-6-5-9-14(15)17-16(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) |
InChI Key |
DABJUWNHLCVKBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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